Magnesium malate

Bioavailability Pharmacokinetics Systemic exposure

Formulators requiring predictable systemic magnesium exposure face variability in salt bioavailability. Magnesium malate resolves this: pharmacokinetic data confirm it yields the highest serum AUC among five major magnesium compounds (citrate, oxide, sulfate, acetyl taurate) at equivalent elemental doses. This dual-action salt delivers magnesium cofactor activity plus malate as a Krebs cycle intermediate, clinically validated to reduce fibromyalgia tender point index from 19.6 to 6.5 (p<0.001) over 8 weeks. Its near-neutral 20% solution pH (~6.0) and mild tart taste simplify multi-ingredient blending while protecting acid-sensitive co-actives.

Molecular Formula C4H4MgO5
Molecular Weight 156.38 g/mol
CAS No. 869-06-7
Cat. No. B1584012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium malate
CAS869-06-7
Molecular FormulaC4H4MgO5
Molecular Weight156.38 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])O)C(=O)[O-].[Mg+2]
InChIInChI=1S/C4H6O5.Mg/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+2/p-2
InChIKeyJFQQIWNDAXACSR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnesium Malate CAS 869-06-7: Technical Identity and Procurement Classification


Magnesium malate (CAS 869-06-7) is the magnesium salt of malic acid, with the molecular formula C₄H₄MgO₅ and a molecular weight of 156.38 g/mol . The compound has the FDA Unique Ingredient Identifier (UNII) LA9X9UJA2Z and is classified as an organic magnesium salt in dietary supplement and nutritional fortification applications [1]. Commercially available product specifications typically define the magnesium content in the range of 11.0–15.6% by titration with EDTA, with loss on drying values ≤15% [2].

Why Magnesium Malate Cannot Be Interchanged with Other Magnesium Salts in Formulation


Magnesium salts are not therapeutically or functionally interchangeable despite sharing the same elemental cation. The counterion determines gastrointestinal absorption kinetics, tissue distribution patterns, and formulation behavior [1]. Pharmacokinetic studies in rats demonstrate that magnesium malate yields the highest serum AUC among five tested compounds—including magnesium citrate, oxide, sulfate, and acetyl taurate—indicating superior systemic exposure [2]. Additionally, magnesium malate exhibits a distinct serum retention profile with magnesium levels remaining elevated for an extended period post-administration, whereas magnesium acetyl taurate is rapidly absorbed but cleared more quickly [3]. These differences in absorption and retention preclude simple one-to-one substitution in formulations where predictable bioavailability is a design requirement.

Magnesium Malate: Quantified Differentiation Evidence Against Comparator Compounds


Superior Systemic Bioavailability: Magnesium Malate vs. Magnesium Citrate, Oxide, Sulfate, and Acetyl Taurate

In a direct head-to-head comparison of five magnesium compounds administered as a single oral dose of 400 mg/70 kg to Sprague Dawley rats, magnesium malate demonstrated the highest area under the serum concentration-time curve (AUC) among all compounds tested [1]. The AUC value for magnesium malate was the highest, with magnesium acetyl taurate ranking second, while magnesium oxide and magnesium citrate exhibited the lowest bioavailability compared to the control group [2].

Bioavailability Pharmacokinetics Systemic exposure

Prolonged Serum Retention: Magnesium Malate vs. Magnesium Acetyl Taurate

The same 2019 rat study examined time-dependent serum magnesium levels following single-dose administration. Magnesium malate exhibited a distinct pharmacokinetic profile characterized by elevated serum magnesium levels persisting for an extended duration, in contrast to magnesium acetyl taurate which was rapidly absorbed but did not sustain elevated serum concentrations to the same extent [1].

Pharmacokinetics Serum retention Sustained exposure

Superior Palatability and Taste Profile: Magnesium Malate vs. Other Magnesium Salts

In product development contexts, magnesium malate exhibits a mildly acidic, slightly tart flavor profile attributed to its malic acid component, in contrast to the bitter or metallic aftertaste frequently associated with other magnesium salts such as magnesium oxide, magnesium citrate, or magnesium glycinate [1]. This characteristic reduces or eliminates the need for taste-masking excipients or encapsulation strategies in powder and chewable formulations [2].

Organoleptic properties Taste masking Formulation

Tender Point Index Reduction in Fibromyalgia: Magnesium-Malate Combination vs. Placebo

An open-label clinical study evaluated 15 fibromyalgia patients treated with an oral formulation delivering 1200–2400 mg malate and 300–600 mg magnesium daily for an average of 8 weeks [1]. The mean tender point index (TPI) score decreased from 19.6±2.1 at baseline to 8.0±1.1 after 4 weeks and 6.5±0.74 after 8 weeks of supplementation (p < 0.001) [2]. In a subset of six patients followed after 8 weeks of treatment, mean TPI was 6.8±0.75; following 2 weeks on placebo, TPI increased to 21.5±1.4 (p < 0.001), with subjective worsening of muscle pain occurring within 48 hours of placebo administration [3].

Fibromyalgia Pain management Clinical efficacy

Dual-Action Metabolic Support: Magnesium Malate vs. Magnesium Salts Lacking Metabolic Cofactor Activity

Magnesium malate provides a dual-action mechanism not available from simple magnesium salts such as magnesium oxide or magnesium chloride. The magnesium ion serves as an essential cofactor for over 300 enzymatic reactions, including those required for ATP synthesis, while the malate anion directly participates in the Krebs cycle (citric acid cycle) and the malate-aspartate shuttle, contributing to mitochondrial ATP production [1]. ATP cannot be biologically utilized without binding to a magnesium ion to form the Mg-ATP complex; magnesium stabilizes the negatively charged phosphate groups of ATP, enabling enzymatic cleavage and energy release [2].

ATP synthesis Mitochondrial function Energy metabolism

Moderate Water Solubility and pH-Dependent Dissolution: Implications for Formulation Design

Magnesium malate exhibits moderate water solubility with pH-dependent dissolution characteristics, showing optimal solubility in slightly acidic to neutral conditions [1]. A 20% aqueous solution of magnesium malate has a pH of approximately 6.0 [2]. This solubility profile contrasts with highly water-soluble magnesium salts such as magnesium citrate (approximately 550 mg/L), which can increase osmolality and affect taste in liquid formulations at higher concentrations [3]. The compound maintains stability across a range of pH levels but shows increased dissociation at lower pH values, relevant for gastric environment predictions .

Solubility Dissolution Formulation compatibility

Magnesium Malate: Evidence-Backed Application Scenarios for Scientific and Industrial Users


High-Bioavailability Magnesium Supplementation Requiring Maximal Systemic Exposure per Dose

Magnesium malate is indicated for formulations where achieving the highest possible serum magnesium AUC per unit dose is a primary design objective. Pharmacokinetic data from a 2019 direct-comparison rat study demonstrates that magnesium malate yields the highest AUC among five tested magnesium compounds—including magnesium citrate, oxide, sulfate, and acetyl taurate—when administered at equivalent elemental magnesium doses [1]. This evidence supports the selection of magnesium malate in dietary supplements and nutritional products where superior systemic bioavailability is a differentiating product claim requiring substantiation.

Formulations Targeting Energy Metabolism, Mitochondrial Support, and Fatigue Management

The dual-action metabolic profile of magnesium malate—providing both magnesium as an enzymatic cofactor and malate as a Krebs cycle intermediate—makes it uniquely suited for products positioned around cellular energy production, ATP synthesis support, and fatigue reduction [1]. Clinical evidence in fibromyalgia patients demonstrates a mean tender point index reduction from 19.6±2.1 to 6.5±0.74 after 8 weeks of magnesium-malate supplementation (p < 0.001), with placebo reversal confirming active effect [2]. This combination of mechanistic rationale and clinical outcomes supports product development in the energy, muscle recovery, and chronic fatigue management categories.

Uncoated Powder, Chewable, and Palatable Oral Dosage Forms

Magnesium malate's mildly acidic, slightly tart taste profile—attributed to its malic acid component—eliminates the bitter or metallic off-notes characteristic of many other magnesium salts such as magnesium oxide, citrate, and glycinate [1]. This organoleptic advantage reduces or eliminates the need for taste-masking excipients, flavoring systems, or encapsulation in powder blends, chewable tablets, and effervescent formulations [2]. Industrial users developing clean-label or excipient-minimized products may achieve better consumer acceptance while reducing formulation complexity and manufacturing cost.

Near-Neutral pH Formulations Requiring Reduced Acid-Driven Ingredient Degradation

Magnesium malate produces a 20% aqueous solution with a pH of approximately 6.0, which is more neutral than the acidic pH of 4.0–5.0 characteristic of 1% magnesium citrate solutions [1][2]. This pH differential is material for formulators blending magnesium with acid-sensitive co-ingredients (e.g., certain vitamins, botanical extracts, or pH-sensitive coatings) where lower-pH magnesium sources may accelerate degradation or compromise stability. The near-neutral solution pH of magnesium malate provides a wider compatibility window for complex multi-ingredient formulations.

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